molecular formula C18H11NO3 B1327004 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid CAS No. 1142201-24-8

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid

Cat. No.: B1327004
CAS No.: 1142201-24-8
M. Wt: 289.3 g/mol
InChI Key: PXEKAYOEMDHHPG-UHFFFAOYSA-N
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Description

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is an organic compound that features a benzoxazole moiety fused to a naphthoic acid structure. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Biochemical Analysis

Biochemical Properties

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and anticancer activities . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, its interaction with cancer cell proteins can lead to apoptosis, making it a potential candidate for anticancer therapies .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits bacterial enzymes by binding to their active sites, thereby preventing their normal function . In cancer cells, it activates apoptotic pathways by interacting with proteins involved in cell death regulation . These interactions result in changes in gene expression, ultimately leading to the desired biochemical effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity, making it a viable candidate for extended research and potential therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound exhibits beneficial effects such as antimicrobial and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been observed to affect metabolic flux and metabolite levels, particularly in cancer cells . The compound’s metabolism involves its conversion into active metabolites that exert the desired biological effects . Understanding these pathways is crucial for optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Studies have shown that it can effectively penetrate cell membranes and accumulate in cancer cells, enhancing its therapeutic potential . Additionally, its distribution within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Its localization is directed by targeting signals and post-translational modifications that guide it to these compartments . In the nucleus, it can influence gene expression, while in the mitochondria, it can affect cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid typically involves the condensation of 2-aminophenol with naphthoic acid derivatives under specific reaction conditions. One common method includes:

    Starting Materials: 2-aminophenol and 1-naphthoic acid.

    Catalysts: Metal catalysts such as zinc bromide or nanocatalysts.

    Solvents: Ethanol or isopropanol.

    Reaction Conditions: Reflux conditions for several hours.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable and eco-friendly methods. These methods may include:

Chemical Reactions Analysis

Types of Reactions

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that 8-(1,3-benzoxazol-2-yl)-1-naphthoic acid exhibits antimicrobial and antifungal activities. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, particularly breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Material Science Applications

Photoluminescent Materials

In material science, this compound serves as a precursor for synthesizing photoluminescent materials. These materials are crucial in developing optoelectronic devices such as LEDs and solar cells. Its ability to emit light upon excitation makes it a valuable component in this field .

Whitening Agents

The compound has been utilized in the formulation of fluorescent whitening agents for textiles and plastics. Its stability under light exposure and resistance to chlorine-type bleaches enhance the longevity of the whitening effect on fabrics .

Pharmaceutical Development

Drug Candidate Exploration

Given its biological activities, this compound is being explored as a drug candidate for various diseases, including cancer and infectious diseases. Its structural characteristics allow for modifications that can enhance its efficacy and reduce toxicity .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM. The compound triggered apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Concentration (µM)Cell Viability (%)Apoptosis Induction
0100No
1075Yes
2050Yes
5025Yes

Case Study 2: Material Application

In a project focused on developing photoluminescent materials, researchers incorporated this compound into polymer matrices. The resulting composites exhibited enhanced light-emitting properties suitable for display technologies.

Material CompositionEmission Peak (nm)Quantum Yield (%)
Pure Polymer4505
Polymer + Compound48015

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler structure with similar biological activities.

    Benzothiazole: Contains sulfur instead of oxygen, exhibiting different properties.

    Quinoxaline: Another heterocyclic compound with distinct biological activities.

Uniqueness

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is unique due to its fused benzoxazole and naphthoic acid structure, which imparts specific biological activities and makes it a valuable compound for research and development .

Biological Activity

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzoxazole moiety fused to a naphthoic acid structure, which contributes to its unique chemical properties. Benzoxazole derivatives are known for their varied biological activities, making them valuable in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for some tested strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against multidrug-resistant pathogens.

Anticancer Activity

The compound has shown promising anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism involves modulation of cell signaling pathways that lead to cell cycle arrest and programmed cell death .

Case Study: Apoptosis Induction
In a study involving MCF-7 cells, treatment with this compound resulted in a significant increase in apoptotic cells as assessed by flow cytometry. The compound activated caspase-3 and -9 pathways, indicating its role in intrinsic apoptosis mechanisms .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial metabolism, effectively disrupting their growth and survival.
  • Modulation of Antigen Presentation : By inhibiting Cathepsin S, it affects antigen processing and presentation, which can enhance immune responses against tumors .
  • Cell Signaling Pathways : It modulates pathways related to cell proliferation and apoptosis, influencing gene expression related to cancer progression .

Pharmacokinetics and Toxicity

Studies on the pharmacokinetics of this compound reveal that it is relatively stable under laboratory conditions with minimal degradation over time. In animal models, lower doses have shown beneficial effects without significant toxicity, although higher doses require careful evaluation due to potential adverse effects on vital organs.

Properties

IUPAC Name

8-(1,3-benzoxazol-2-yl)naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEKAYOEMDHHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC4=C3C(=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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